(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine
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Overview
Description
(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent . This reaction proceeds under ambient temperature conditions and yields the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield maximization, and safety.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper catalysis with water as the oxygen source.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridin-2-yl-methanones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have shown potential as antifungal agents . They are investigated for their ability to inhibit the growth of multidrug-resistant Candida species.
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in yeast cells . This inhibition disrupts the cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like ketoconazole and miconazole share a similar imidazole core and exhibit antifungal properties.
Pyridine derivatives: Compounds such as pyridin-2-yl-methanamine have similar structural motifs and are used in various chemical and biological applications.
Uniqueness
What sets (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine apart is its combination of the imidazo[1,2-a]pyridine core with a tert-butyl group, which enhances its stability and reactivity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-8,13H2,1-3H3 |
InChI Key |
FKQGLCXAOLCXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCCCC2=N1)CN |
Origin of Product |
United States |
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